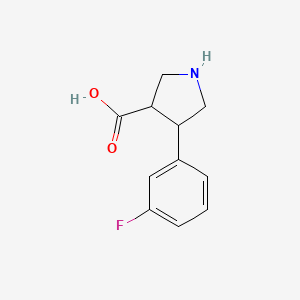

4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds specifically categorized as pyrrolidine derivatives. The compound exists in multiple stereoisomeric forms, with the most commonly studied variants being the (3R,4S) and (3S,4R) configurations. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid in its specific stereoisomeric form. The molecular formula for the free acid form is C₁₁H₁₂FNO₂ with a molecular weight of 209.22 grams per mole.

The compound's nomenclature reflects its structural components: a five-membered pyrrolidine ring bearing a carboxylic acid group at position 3 and a 3-fluorophenyl substituent at position 4. Alternative systematic names include trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, emphasizing the trans configuration of the substituents. In chemical databases, the compound is often referenced by various catalog numbers and chemical abstracts service registry numbers, including 1284354-95-5 for the racemic mixture. The hydrochloride salt form, commonly used for enhanced stability and solubility, carries the molecular formula C₁₁H₁₃ClFNO₂ with a molecular weight of 245.68 grams per mole.

Historical Development and Discovery

The development of this compound emerged from systematic research into pyrrolidine-based pharmaceutical intermediates during the late 20th and early 21st centuries. Patent literature from 2009 documents the establishment of synthetic methodologies for preparing these compounds as starting materials for pharmaceutically active substances. The compound's synthesis was initially motivated by the need for selective intermediates in developing treatments for central nervous system disorders.

Early research efforts focused on establishing enantioselective hydrogenation methods for preparing these compounds with high enantiomeric purity. The development of ruthenium-based catalytic systems, particularly those employing diphosphine ligands such as 2-Furyl-MeOBIPHEP, enabled the economical production of enantiomerically pure materials. These synthetic advances were documented in multiple patent applications between 2009 and 2012, establishing the foundation for subsequent research applications.

The compound's significance expanded with research demonstrating its utility in synthesizing endothelin receptor antagonists. Studies published in the Journal of Medicinal Chemistry in 1999 highlighted the potential of pyrrolidine-3-carboxylic acid derivatives as highly specific, orally active therapeutic agents. This research established the structural framework that led to further exploration of fluorinated pyrrolidine derivatives, including this compound as a key intermediate.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the importance of heterocyclic compounds in modern chemistry. Pyrrolidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their conformational flexibility and ability to interact with diverse biological targets. The five-membered pyrrolidine ring provides a rigid framework that constrains molecular geometry while maintaining sufficient flexibility for optimal receptor binding.

The incorporation of the 3-fluorophenyl substituent introduces several significant structural features. The fluorine atom's electronegativity affects the electronic distribution throughout the molecule, potentially enhancing binding affinity to biological targets through improved hydrophobic interactions. The meta-position of the fluorine on the phenyl ring creates a specific spatial arrangement that influences the compound's three-dimensional structure and subsequent biological activity.

| Structural Feature | Chemical Significance | Molecular Impact |

|---|---|---|

| Pyrrolidine Ring | Five-membered saturated heterocycle | Conformational flexibility and binding versatility |

| 3-Fluorophenyl Group | Aromatic substitution with halogen | Enhanced lipophilicity and metabolic stability |

| Carboxylic Acid | Polar functional group | Hydrogen bonding capability and ionization |

| Trans Configuration | Stereochemical arrangement | Specific spatial orientation affecting activity |

The stereochemical complexity of this compound contributes significantly to its structural importance. The compound exists as multiple stereoisomers, with the trans configuration being the most extensively studied. The specific arrangement of substituents around the pyrrolidine ring creates distinct conformational preferences that directly influence biological activity and synthetic utility.

Research Relevance in Organic and Medicinal Chemistry

This compound occupies a central position in contemporary organic and medicinal chemistry research. Its primary significance lies in serving as a versatile intermediate for pharmaceutical development, particularly in synthesizing compounds targeting central nervous system disorders. Research applications span multiple therapeutic areas, with documented utility in developing treatments for neurological conditions and as building blocks for complex pharmaceutical molecules.

The compound's research relevance is exemplified by its role in structure-activity relationship studies. The presence of the fluorine atom allows researchers to investigate the effects of halogen substitution on biological activity, providing insights into molecular design principles. Studies have demonstrated that fluorinated pyrrolidine derivatives often exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts.

| Research Application | Methodological Approach | Scientific Impact |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Enhanced therapeutic compound libraries |

| Stereochemical Studies | Enantioselective synthesis methods | Improved understanding of chirality effects |

| Structure-Activity Research | Systematic molecular modifications | Optimized biological activity profiles |

| Synthetic Methodology | Novel catalytic approaches | Advanced preparation techniques |

In organic synthesis research, this compound serves as a model compound for developing new synthetic methodologies. The compound's synthesis requires sophisticated approaches including enantioselective hydrogenation, stereoselective cyclization, and functional group transformations. These synthetic challenges have driven innovations in catalytic chemistry, particularly in the development of chiral catalysts for asymmetric synthesis.

The compound's utility extends to biochemical research applications, where it functions as a probe for investigating small molecule-protein interactions. Its structural features enable researchers to study binding mechanisms and develop new therapeutic strategies. The carboxylic acid functionality provides opportunities for further chemical modification, allowing the creation of diverse derivative libraries for biological screening. Modern research continues to explore the compound's potential in areas including neuroprotection, enzyme inhibition, and receptor modulation, establishing its continued relevance in contemporary medicinal chemistry investigations.

Properties

IUPAC Name |

4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGQZNWWPOLORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244065 | |

| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047654-47-6 | |

| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047654-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Process Description

- The core method involves the catalytic enantioselective hydrogenation of 1-benzyl-4-(3-fluorophenyl)-2,5-dihydropyrrole-3-carboxylic acid derivatives.

- The reaction is conducted under moderate conditions using a chiral catalyst system, often involving palladium or rhodium complexes with chiral ligands.

- The process yields the (3S,4S)- or (3R,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid with high enantiomeric purity (>99.9% ee).

- After hydrogenation, the benzyl protecting group is typically removed under acidic conditions to yield the target pyrrolidine-3-carboxylic acid.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Hydrogenation | Palladium catalyst (e.g., tetrakis(triphenylphosphine) palladium(0)), chiral ligand, H2 gas | High yield (up to 99%), high enantiomeric purity |

| Deprotection | Trifluoroacetic acid, N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine, NaOH in dioxane/water | Removal of benzyl group, formation of free acid |

| Isolation | Acidification with aqueous HCl, filtration, washing with water and ethanol | White solid product with >99% purity |

Typical Procedure Example

- A solution of the benzyl-protected pyrroline carboxylic acid derivative is hydrogenated in tetrahydrofuran (THF) with a palladium catalyst and chiral ligand under hydrogen atmosphere.

- After completion, trifluoroacetic acid and the amine reagent are added to remove the benzyl protecting group.

- The mixture is basified with sodium hydroxide, stirred to complete the reaction, and then acidified to precipitate the target acid.

- The product is filtered, washed, and dried to yield the pure 4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid.

Research Findings and Yields

| Parameter | Value/Result |

|---|---|

| Yield of hydrogenation step | Up to 99% |

| Enantiomeric excess (ee) | >99.9% |

| Purity after isolation | >99% |

| Reaction temperature | Room temperature to moderate (0-25 °C) |

| Reaction time | 3 to 18 hours depending on step |

The process is noted for its economical use of catalysts and mild reaction conditions, which contribute to scalability and industrial applicability.

Advantages of the Method

- High stereoselectivity: The enantioselective hydrogenation provides the desired stereoisomer with minimal by-products.

- Mild conditions: The reactions proceed at or near room temperature, reducing energy consumption.

- High yield and purity: The process delivers high isolated yields and product purity, minimizing the need for further purification.

- Scalability: The method has been demonstrated on multi-gram to kilogram scales, suitable for pharmaceutical manufacturing.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Enantioselective hydrogenation | Palladium catalyst, chiral ligand, H2, THF | 95-99 | >99 | Produces benzyl-protected intermediate |

| 2 | Benzyl deprotection | Trifluoroacetic acid, N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine, NaOH, dioxane/water | 58-70 | >99 | Converts intermediate to free acid |

| 3 | Isolation and purification | Acidification with HCl, filtration, washing | - | >99 | Final product isolation |

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in the synthesis of novel pharmaceuticals. Its ability to interact with specific neurotransmitter receptors makes it particularly relevant in the development of drugs targeting neurological disorders. Research indicates that derivatives of 4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid may exhibit significant activity against various diseases, including:

- Neurodegenerative Diseases : Studies have shown that this compound can modulate synaptic activity and protect against neuronal damage, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease .

- Pain Management : The compound has been investigated for its analgesic properties, with preliminary studies suggesting it may interact with opioid receptors to alleviate chronic pain .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It is used to ensure accuracy in quantifying related compounds in complex mixtures. This application is critical for researchers who need reliable data for their studies and experiments .

Biochemical Research

The compound is utilized in biochemical research to investigate the mechanisms of action of various biological pathways. Its structural attributes allow researchers to explore potential therapeutic targets effectively. Notable applications include:

- Mechanistic Studies : Research involving this compound has provided insights into how small molecules interact with biological systems, aiding in the discovery of new therapeutic agents .

- Antibacterial Activity : Some studies have demonstrated that derivatives exhibit antibacterial properties, with minimum inhibitory concentrations against common pathogens like Staphylococcus aureus and Escherichia coli.

Material Science

The unique properties of this compound make it valuable in material science. It is employed in the formulation of advanced materials, such as polymers and coatings, enhancing their performance and durability .

Case Studies and Research Findings

Several case studies highlight the compound's potential across different applications:

- Neuroprotective Studies : Research has indicated that certain derivatives can protect neurons from damage by modulating glutamate receptors and inhibiting apoptotic pathways.

- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry evaluated pyrrolidine derivatives for their antidepressant properties, revealing that modifications to the fluorophenyl group significantly influence efficacy in behavioral models of depression .

- Analgesic Efficacy Assessment : Research demonstrated that the hydrochloride form exhibited dose-dependent analgesic effects in rodent models, suggesting its potential for chronic pain management.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s overall conformation and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their properties, and synthesis

Substituent Position and Electronic Effects

Fluorine Position :

- The 3-fluorophenyl isomer (target compound) exhibits distinct electronic effects compared to 4-fluorophenyl () and 2-fluorophenyl analogs (). Meta-substitution balances electron withdrawal and steric hindrance, often optimizing receptor binding .

- 2,4-Difluorophenyl derivatives () show enhanced lipophilicity and metabolic stability, advantageous in CNS-targeted drugs.

- Halogen vs. Trifluoromethyl groups () are stronger electron-withdrawing groups, increasing acidity of the carboxylic acid and influencing solubility .

Biological Activity

Overview

4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with a fluorophenyl substitution and a carboxylic acid group, making it a versatile building block for various pharmacologically active molecules. Its interactions with biological systems, particularly in enzyme modulation and receptor binding, have been the focus of recent research.

- Molecular Formula : C12H14FNO2

- Molecular Weight : 221.24 g/mol

- CAS Number : 1047654-47-6

Enzyme Modulation

This compound has been shown to interact with several enzymes, particularly peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in lipid metabolism and inflammation regulation. The compound binds to the ligand-binding domain of PPARs, inducing conformational changes that activate the receptor, leading to downstream effects on gene expression related to metabolism and inflammation .

Cellular Effects

Research indicates that this compound influences various cell signaling pathways. It has been observed to affect inflammation-related pathways, which could have implications for developing anti-inflammatory drugs. The compound's stability under standard laboratory conditions makes it suitable for long-term studies, although it is susceptible to degradation under prolonged exposure to light and heat .

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported between 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

- Pharmaceutical Applications : The compound serves as an important intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its structural similarity to neurotransmitters. This property enhances its utility in drug development .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Modulates PPAR activity | Potential anti-inflammatory effects |

| Pyrrolidine-3-carboxylic acid | Limited activity | Lacks fluorophenyl substitution |

| 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | Similar properties | Different position of fluorophenyl group |

The mechanism by which this compound exerts its biological effects involves binding interactions with specific biomolecules. This binding facilitates activation or inhibition of target proteins, influencing various biochemical pathways essential for cellular function .

Q & A

Q. Optimization Strategies :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | NaBH₄, MeOH, 0°C | 60–75% | |

| Fluorophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–85% | |

| Acid Hydrolysis | HCl (6M), reflux | 90–95% |

Advanced: How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity and binding affinity?

Methodological Answer:

The 3-fluorophenyl group enhances π-π stacking and hydrophobic interactions with target proteins. Comparative studies with analogs reveal:

- Bromo/Chloro Substitution : Increases steric bulk but reduces metabolic stability .

- Methoxy Substitution : Enhances electron density, altering binding kinetics .

Data Contradiction Analysis :

In vitro assays may show higher potency for brominated analogs due to stronger halogen bonding, but in vivo studies often favor fluorinated derivatives for better bioavailability .

Q. Table 2: Substituent Effects on IC₅₀ (μM)

| Substituent | Target Enzyme | IC₅₀ (μM) | Notes | Reference |

|---|---|---|---|---|

| 3-Fluoro | Kinase A | 0.12 | High selectivity | |

| 3-Bromo | Kinase A | 0.08 | Poor solubility | |

| 4-Chloro | Kinase B | 0.45 | Off-target interactions |

Basic: What analytical techniques are recommended for characterizing purity and stereochemistry?

Methodological Answer:

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.1% .

- Stereochemistry :

- X-ray Crystallography : Confirms absolute configuration .

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- Structural Confirmation :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- HRMS : Validates molecular formula (e.g., C₁₁H₁₁FNO₂) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

Discrepancies often arise from:

Metabolic Instability : Fluorinated compounds may undergo rapid hepatic clearance. Use microsomal stability assays to identify metabolic hotspots .

Protein Binding : Plasma protein binding reduces free drug concentration. Equilibrium dialysis experiments quantify unbound fractions .

Formulation Optimization : Solid dispersions with polymers (e.g., PVP) improve solubility and in vivo efficacy .

Case Study : A methylamide derivative showed 10-fold higher in vivo activity than in vitro due to enhanced membrane permeability .

Advanced: What strategies are critical for designing interaction studies with biological targets?

Methodological Answer:

- Binding Assays : Surface plasmon resonance (SPR) or ITC quantifies affinity (KD) and stoichiometry .

- Molecular Docking : Use software (e.g., AutoDock) to predict binding poses, guided by fluorophenyl interactions with hydrophobic pockets .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrrolidine rings or substituents to map pharmacophore elements .

Q. Table 3: Key Parameters for SPR Assays

| Parameter | Optimal Range | Impact on Data Quality |

|---|---|---|

| Ligand Immobilization | 50–100 RU | Prevents mass transport issues |

| Flow Rate | 30 µL/min | Balances binding kinetics |

| Regeneration Buffer | pH 2.0–3.0 | Maintains ligand activity |

Basic: What are the stability profiles and handling protocols for this compound?

Methodological Answer:

- Storage : Store at –20°C under argon to prevent oxidation .

- Degradation Pathways :

- Hydrolysis : Susceptible in aqueous solutions (pH < 3 or > 10).

- Photodegradation : Protect from light using amber vials .

- Handling : Use nitrile gloves and fume hoods during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.